molecular formula C28H21N5O4 B14098078 N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide

N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide

Cat. No.: B14098078
M. Wt: 491.5 g/mol
InChI Key: ICDZJXUMDMVQEE-UHFFFAOYSA-N
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Description

N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its intricate structure, which includes a furan ring, a pyrazole ring, a xanthene core, and a cyclopenta[d]pyrimidine moiety. The unique arrangement of these functional groups endows the compound with distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-yl and pyrazole intermediates, which are then coupled with the xanthene-9-carboxamide core. The cyclopenta[d]pyrimidine moiety is introduced through a cyclization reaction. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or dichloromethane. The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce the use of hazardous reagents. Advanced purification methods, such as high-performance liquid chromatography, are employed to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group in the cyclopenta[d]pyrimidine moiety can be reduced to form alcohol derivatives.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide.

Major Products

The major products formed from these reactions include furanones, alcohol derivatives, and various substituted pyrazoles, which can further undergo additional reactions to form more complex molecules.

Scientific Research Applications

N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(furan-2-yl)-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide: Lacks the cyclopenta[d]pyrimidine moiety.

    N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-xanthene: Lacks the carboxamide group.

Uniqueness

The presence of the cyclopenta[d]pyrimidine moiety and the carboxamide group in N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide imparts unique chemical and biological properties, making it a valuable compound for research and development. Its ability to undergo various chemical reactions and its potential bioactivity distinguish it from similar compounds.

Properties

Molecular Formula

C28H21N5O4

Molecular Weight

491.5 g/mol

IUPAC Name

N-[5-(furan-2-yl)-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide

InChI

InChI=1S/C28H21N5O4/c34-26-16-9-5-10-19(16)29-28(31-26)33-24(15-20(32-33)23-13-6-14-36-23)30-27(35)25-17-7-1-3-11-21(17)37-22-12-4-2-8-18(22)25/h1-4,6-8,11-15,25H,5,9-10H2,(H,30,35)(H,29,31,34)

InChI Key

ICDZJXUMDMVQEE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=C(NC2=O)N3C(=CC(=N3)C4=CC=CO4)NC(=O)C5C6=CC=CC=C6OC7=CC=CC=C57

Origin of Product

United States

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